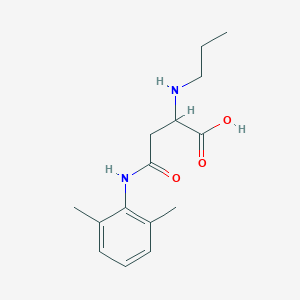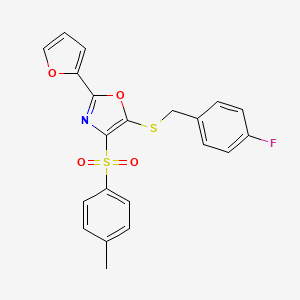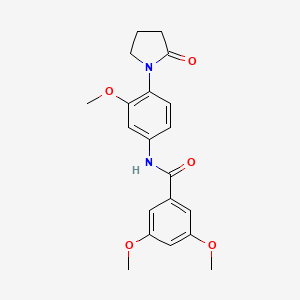
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance . The InChI key for this compound is ANORGLROOXVGGO-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular weight of this compound is 221.25 . The InChI structure is 1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid substance . The InChI structure is 1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of related compounds involves complex chemical reactions aimed at producing molecules with specific properties. For instance, a study detailed a high-yielding synthesis process starting from 2,4-dimethylaniline, involving N-alkylation, carbamoylation, and cyclization reactions to produce compounds with potential applications in various fields (Vaid, Boini, Alt, Spitler, Hadden, Frank, Moher, 2014). This indicates the potential for creating derivatives of 4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid through similar synthetic strategies.
Functionalized Metal Complexes
Research on metal complexes highlights the functional application of structurally similar compounds. One study synthesized W(CO)5 complexes of related compounds, demonstrating their thermal stability and potential as IR-detectable tracers (Kowalski, Winter, Makal, Pazio, Woźniak, 2009). These findings suggest that derivatives of this compound could be developed for use in tracking and analysis applications through the attachment of metal complexes.
Potential Biological and Chemical Applications
The exploration of biological activities is a significant aspect of research into chemical compounds. For example, a study on the synthesis and evaluation of derivatives for inhibition against human carbonic anhydrase enzymes shows how structural modifications can lead to compounds with significant biological activities (Oktay, Köse, Şendil, Gültekin, Gülçin, Supuran, 2016). This indicates the potential pharmaceutical applications of compounds structurally related to this compound, particularly in enzyme inhibition and therapeutic applications.
Advanced Functional Materials
Another study highlights the use of a photolabile protecting group for optical gating of nanofluidic devices, demonstrating the intersection of chemical synthesis with materials science and nanotechnology (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, Ensinger, 2012). Such research underscores the potential for creating advanced materials and devices from chemically synthesized compounds, including those related to this compound, for applications in controlled release, sensing, and information processing.
Safety and Hazards
特性
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxo-2-(propylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-8-16-12(15(19)20)9-13(18)17-14-10(2)6-5-7-11(14)3/h5-7,12,16H,4,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDGOMSAIDZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=C(C=CC=C1C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)


![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)
![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)
![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)




![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)
![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)